molecular formula C16H10ClFN2OS B2861957 (E)-2-((3-chlorophenyl)amino)-5-(4-fluorobenzylidene)thiazol-4(5H)-one CAS No. 358399-24-3

(E)-2-((3-chlorophenyl)amino)-5-(4-fluorobenzylidene)thiazol-4(5H)-one

Cat. No. B2861957
CAS RN: 358399-24-3
M. Wt: 332.78
InChI Key: YWZJMOKISDNVOO-RIYZIHGNSA-N
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Description

(E)-2-((3-chlorophenyl)amino)-5-(4-fluorobenzylidene)thiazol-4(5H)-one, commonly known as CFT, is a thiazole derivative that has been used as a research tool in the field of neuroscience. CFT is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of the dopamine transporter by CFT results in an increase in dopamine levels in the brain, leading to various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

(E)-2-((3-chlorophenyl)amino)-5-(4-fluorobenzylidene)thiazol-4(5H)-one and its derivatives have been synthesized and evaluated for various pharmacological activities. One study focused on the anti-inflammatory and antinociceptive activities of thiazolo[3,2-a]pyrimidine derivatives, highlighting compounds with significant activity and lower ulcerogenic effects. These compounds displayed better activity when the aryl ring was substituted with a smaller electron-withdrawing group (Alam et al., 2010).

Antimicrobial and Antifungal Activities

Novel benzothiazole pyrimidine derivatives were synthesized and showed excellent in vitro antibacterial and antifungal activities against various strains, outperforming standard drugs in some cases. This suggests the potential of these compounds in developing new antimicrobial agents (Maddila et al., 2016).

Molecular Dynamics and Chemical Studies

Quantum chemical and molecular dynamics simulations were used to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against corrosion of iron. Theoretical data provided insights into the interactions between metal surfaces and these molecules, indicating their potential as corrosion inhibitors (Kaya et al., 2016).

Crystal Structure Analysis

The crystal structure analysis of certain compounds revealed the presence of chlorine and fluorine substituents, contributing to various intermolecular interactions. These structural features are crucial for understanding the compound's properties and potential applications in materials science and pharmaceuticals (Banu et al., 2014).

Lipase and α-Glucosidase Inhibition

A study on the synthesis and investigation of lipase and α-glucosidase inhibition by certain novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant anti-lipase and anti-α-glucosidase activities. These findings suggest their potential in developing new treatments for diseases related to these enzymes (Bekircan et al., 2015).

properties

IUPAC Name

(5E)-2-(3-chlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2OS/c17-11-2-1-3-13(9-11)19-16-20-15(21)14(22-16)8-10-4-6-12(18)7-5-10/h1-9H,(H,19,20,21)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJMOKISDNVOO-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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